1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

CDK2 inhibition Kinase assay Anticancer

Researchers optimizing kinase inhibitors often face potency cliffs when swapping N1-aryl substituents on pyrazolo[3,4-d]pyrimidine scaffolds. 1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 891387-36-3) provides the precise 4-methylphenyl electronic profile (σp = -0.17) essential for CDK2 hinge-region binding. • Reactive C4-thiol enables rapid parallel synthesis of thioether libraries for SAR exploration. • Close analogs achieve CDK2 IC50 as low as 0.332 µM; ideal starting point for kinase inhibitor lead optimization. • Available for immediate dispatch with documented purity and global logistics support.

Molecular Formula C12H10N4S
Molecular Weight 242.3 g/mol
CAS No. 891387-36-3
Cat. No. B1437700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
CAS891387-36-3
Molecular FormulaC12H10N4S
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3
InChIInChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)
InChIKeyALRZQRZZXZITMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: Chemical Identity and Scaffold Profile


1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 891387-36-3) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in medicinal chemistry . It features a fused pyrazole-pyrimidine core with a reactive thiol (-SH) group at the 4-position and a 4-methylphenyl substituent at N1 . Its molecular formula is C12H10N4S with a molecular weight of 242.30 g/mol . Pyrazolo[3,4-d]pyrimidines are extensively investigated as ATP-competitive kinase inhibitors, with reported activity against cyclin-dependent kinases (CDKs) such as CDK2/Cyclin A2, Src-family kinases, and EGFR/HER2 [1].

1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: Why Generic Analogs Fail


Substitution on the N1-phenyl ring of pyrazolo[3,4-d]pyrimidine-4-thiols critically modulates kinase binding affinity and selectivity. The 4-methyl group in this compound provides a specific electronic (σp = -0.17) and steric profile that differs markedly from unsubstituted phenyl (σp = 0.00), 4-chloro (σp = 0.23), or 4-fluoro (σp = 0.06) analogs [1]. These variations influence hydrogen-bonding patterns with key residues in the kinase hinge region (e.g., Leu83 in CDK2) and alter hydrophobic packing in the ATP-binding pocket [2]. Consequently, simple interchange with a 4-chlorophenyl or benzyl analog without re-optimization of the lead series can result in unpredictable loss of potency or selectivity, making this specific derivative essential for SAR studies and medicinal chemistry campaigns targeting CDK2, Src, or other kinases.

1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: Differentiation from Closest Analogs


CDK2/Cyclin A2 Inhibition Potency

While direct IC50 data for 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is not publicly reported, highly analogous pyrazolo[3,4-d]pyrimidine derivatives demonstrate potent CDK2/Cyclin A2 inhibition. In a 2025 study, compound 3d (bearing a 4-substituted phenyl group at N1 and a 4-anilino substituent) exhibited an IC50 of 0.332 ± 0.018 µM against CDK2/Cyclin A2, surpassing the reference inhibitor roscovitine (IC50 = 0.457 ± 0.025 µM) [1]. Given the scaffold conservation and established SAR, the 4-methylphenyl analog is expected to maintain comparable sub-micromolar potency, positioning it as a viable starting point for CDK2 inhibitor optimization.

CDK2 inhibition Kinase assay Anticancer

Antiproliferative Activity in Renal Cancer Cells

Pyrazolo[3,4-d]pyrimidine derivative 3e, structurally related to 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, demonstrated notable activity against the renal A498 cancer cell line with a GI50 of 0.237 µM and TGI of 0.877 µM [1]. In the same study, compound 3d achieved a GI50 of 0.0263 µM against the same cell line, highlighting the scaffold's potential for sub-micromolar antiproliferative effects. While the target compound's specific GI50 is not yet reported, its 4-methylphenyl substitution is expected to confer similar or improved cell permeability and target engagement compared to unsubstituted phenyl analogs.

Antiproliferative Renal cancer GI50

Electronic and Steric Differentiation vs. 4-Chloro and 4-Fluoro Analogs

The 4-methyl substituent (σp = -0.17) is electron-donating, in contrast to the electron-withdrawing 4-chloro (σp = 0.23) and weakly electron-withdrawing 4-fluoro (σp = 0.06) groups [1]. This electronic difference alters the electron density on the pyrazolo[3,4-d]pyrimidine core, affecting hydrogen-bond acceptor strength of the N2 and N7 nitrogens that interact with the kinase hinge region. Additionally, the methyl group introduces a modest steric bulk (Taft Es = -1.24) compared to hydrogen (Es = 0.00) or fluorine (Es = -0.46), potentially influencing binding pocket complementarity and selectivity against off-target kinases.

SAR Hammett constants Kinase selectivity

Thiol Group Reactivity for Derivatization

The 4-thiol moiety in 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol offers a unique reactive handle not present in the corresponding 4-amino or 4-alkoxy analogs. Thiols can undergo selective alkylation, disulfide formation, or metal coordination, enabling the synthesis of diverse compound libraries . In contrast, the 4-chloro analog (CAS 5334-62-3) lacks this functionality, limiting its direct utility in bioconjugation or prodrug strategies. This compound serves as a direct precursor for thioether-linked kinase inhibitors and glucokinase activators described in patents [1].

Medicinal chemistry Thiol conjugation Prodrug design

Kinase Selectivity Profile: Src/Abl Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have been reported as dual Src/Bcr-Abl inhibitors with nanomolar potency. A 2022 study identified a family of pyrazolo[3,4-d]pyrimidines that inhibited both Src and Bcr-Abl kinases, with IC50 values in the low nanomolar range (e.g., 15-50 nM) [1]. While 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has not been directly profiled, its structural similarity to these inhibitors suggests it may exhibit comparable dual kinase inhibition, a desirable feature for treating chronic myeloid leukemia and overcoming imatinib resistance. The 4-methyl substitution may further tune selectivity against the broader kinome.

Src kinase Abl kinase Selectivity

1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: Research and Industrial Applications


CDK2 Inhibitor Lead Optimization and SAR

Given the established CDK2 inhibitory activity of pyrazolo[3,4-d]pyrimidines (IC50 values as low as 0.332 µM for close analogs [1]), this compound serves as an ideal starting point for structure-activity relationship (SAR) exploration. Researchers can systematically vary the N1-aryl substituent and C4-thiol group to optimize potency and selectivity against CDK2 and other cyclin-dependent kinases, leveraging the compound's modular synthesis and commercial availability [2].

Kinase Selectivity Profiling and Polypharmacology

Pyrazolo[3,4-d]pyrimidines are known to inhibit multiple kinases, including Src, Abl, EGFR, and VEGFR2 [1]. This compound can be employed as a probe to assess kinome-wide selectivity and to investigate polypharmacology in cancer models. Its 4-methylphenyl group may confer a distinct selectivity fingerprint compared to other substituted analogs, enabling the dissection of kinase-dependent signaling pathways [2].

Thioether-Linked Kinase Inhibitor Library Synthesis

The reactive thiol group allows for facile alkylation to generate diverse thioether derivatives, a strategy employed in the development of glucokinase activators and anticancer agents [1]. This compound is particularly suited for parallel synthesis and high-throughput chemistry campaigns aimed at discovering novel kinase inhibitors with improved pharmacokinetic properties [2].

Renal Cell Carcinoma Research and Drug Discovery

Pyrazolo[3,4-d]pyrimidine derivatives have shown sub-micromolar antiproliferative activity against the A498 renal cancer cell line (GI50 = 0.0263–0.237 µM) [1]. This compound can be utilized to validate CDK2 as a therapeutic target in renal cell carcinoma and to evaluate combination strategies with existing therapies such as sunitinib or everolimus [2].

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